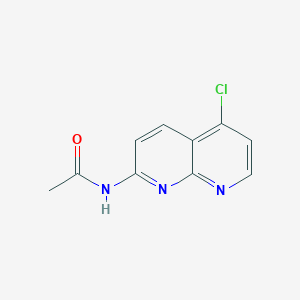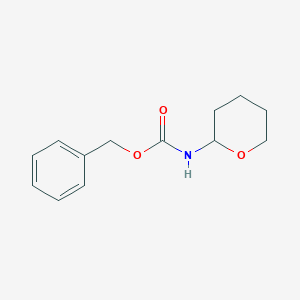![molecular formula C15H23N3O2 B3260417 [1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 330551-18-3](/img/structure/B3260417.png)
[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Overview
Description
“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound . It’s a type of tert-butyl ester. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The compound has been utilized in the field of organic synthesis. For instance, Yang, Pan, and List (2009) explored its synthesis through an asymmetric Mannich reaction, highlighting its role in the formation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystallography and Structural Analysis : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a similar compound, demonstrating its application in understanding molecular structures through X-ray diffraction (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
Chemical Reactivity and Mechanisms : Rossi et al. (2007) investigated the divergent and solvent-dependent reactions of related compounds, providing insights into mechanisms like [4+2] cycloaddition and addition/cyclization pathways (Rossi et al., 2007).
Activation and Synthesis of Derivatives : Pozdnev and Chernaya (1984) showed the use of di-tert-butyl pyrocarbonate in activating carboxy groups for synthesizing anhydrides and esters of N-protected amino acids, demonstrating the compound's role in derivative synthesis (Pozdnev & Chernaya, 1984).
Biological Applications and Analogs
Biologically Active Analogs : Maftei et al. (2013) synthesized novel bioactive analogs of the compound, testing their antitumor activity, thereby showcasing its potential in medicinal chemistry (Maftei et al., 2013).
Enantioselective Preparations : Chung et al. (2005) discussed the enantioselective preparation of dihydropyrimidones, illustrating the compound's utility in achieving specific stereochemical configurations (Chung et al., 2005).
Deprotection and Functionalization
Deprotection Studies : Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, highlighting a method applicable to the compound of interest (Li et al., 2006).
Functional Group Incorporation : Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters containing functional groups, including derivatives of the compound , thus showing its relevance in polymer chemistry (Trollsås et al., 2000).
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10,16H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAOLFMYUHHOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174199 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-18-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330551-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B3260349.png)





![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine](/img/structure/B3260376.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)
![2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3260400.png)



